molecular formula C6H5BrClNO2 B8246724 Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B8246724
M. Wt: 238.46 g/mol
InChI Key: LJDZNDKWKFGVKH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This compound is characterized by the presence of bromine and chlorine substituents at the 4 and 3 positions, respectively, and a carboxylate ester group at the 2 position. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-chloroaniline and ethyl acetoacetate.

    Formation of Pyrrole Ring: The starting materials undergo cyclization to form the pyrrole ring. This step often involves the use of a base, such as sodium ethoxide, and heating under reflux conditions.

    Esterification: The resulting pyrrole intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:

    Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is carried out under controlled temperature and pressure conditions.

    Continuous Flow Reactors: The reactants are continuously fed into a flow reactor, where the reaction takes place. This method allows for better control over reaction parameters and can lead to higher efficiency and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form different oxidation states of the pyrrole ring.

    Reduction Reactions: Reduction of the compound can lead to the formation of different reduced forms of the pyrrole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases. The reactions are typically carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrole derivatives, while oxidation and reduction reactions can yield different oxidation states or reduced forms of the pyrrole ring.

Scientific Research Applications

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is used in the study of biological processes involving pyrrole derivatives. It can serve as a model compound for understanding the behavior of similar molecules in biological systems.

    Medicine: Research into the medicinal properties of pyrrole derivatives includes investigating their potential as therapeutic agents. This compound may be studied for its potential pharmacological activities.

    Industry: The compound is used in the development of new materials and chemicals. Its reactivity and versatility make it useful in various industrial applications, including the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The specific pathways and targets depend on the context of its use and the biological system being studied.

Comparison with Similar Compounds

Methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-bromo-3-fluoro-1H-pyrrole-2-carboxylate: This compound has a fluorine substituent instead of chlorine, which can lead to different reactivity and properties.

    Methyl 4-chloro-3-iodo-1H-pyrrole-2-carboxylate:

    Methyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate: The methyl group at the 3 position can influence the compound’s chemical behavior and interactions.

The uniqueness of this compound lies in its specific combination of bromine and chlorine substituents, which confer distinct reactivity and properties compared to other similar compounds.

Properties

IUPAC Name

methyl 4-bromo-3-chloro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO2/c1-11-6(10)5-4(8)3(7)2-9-5/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDZNDKWKFGVKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CN1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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